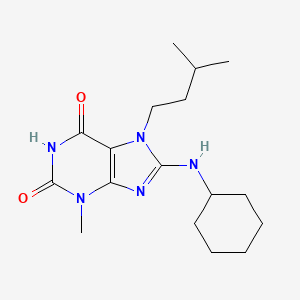

8-(cyclohexylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(cyclohexylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as SCH 58261, is a potent and selective antagonist of the adenosine A2A receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, cancer, and inflammation.

Scientific Research Applications

Synthesis and Antidepressant Properties

8-Cyclohexylamino-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione, synthesized through specific chemical reactions, exhibits notable antidepressant properties. This compound was obtained from the interaction of a related bromo-substituted purine dione with cyclohexylamine, demonstrating its potential in pharmacological applications for mood disorders. The antidepressant effect was most pronounced at a specific dosage, showcasing its therapeutic potential (Феркат Адельзянович Халиуллин et al., 2017; F. Khaliullin et al., 2018).

Purine Alkaloids and Cytotoxicity

Research on purine alkaloids, including compounds similar to 8-(cyclohexylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione, from marine sources like the South China Sea gorgonian Subergorgia suberosa, identified several new alkaloids. These compounds demonstrated weak cytotoxicity against human cancer cell lines, suggesting a potential avenue for developing novel anticancer agents (S. Qi et al., 2008).

Cyclin-Dependent Kinase Inhibition

A study exploring purine analogues as potential inhibitors for cyclin-dependent kinases highlighted the significance of specific purine modifications in achieving high specificity for kinase inhibition. This research provides a foundation for developing targeted therapies for diseases driven by dysregulated cell cycle progression (J. Veselý et al., 1994).

Cytokinin Activity and Cell Growth

Investigations into the synthesis and activity of variously substituted purine derivatives have revealed the influence of specific substituents on cytokinin activity, which is essential for promoting cell growth. This research has implications for agriculture, where cytokinin activity can be leveraged to regulate plant growth and development (L. Dammann et al., 1974).

properties

IUPAC Name |

8-(cyclohexylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O2/c1-11(2)9-10-22-13-14(21(3)17(24)20-15(13)23)19-16(22)18-12-7-5-4-6-8-12/h11-12H,4-10H2,1-3H3,(H,18,19)(H,20,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPVLRSJFHAYNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(N=C1NC3CCCCC3)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Cyclohexylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2542861.png)

![2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B2542862.png)

![5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2542870.png)

![ethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2542875.png)

![2,3,4,5-tetrachloro-6-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2542877.png)